Methyl 2-cyano-3-thiophen-3-ylpropanoate
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Overview
Description
Methyl 2-cyano-3-thiophen-3-ylpropanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of thiophene derivatives, including Methyl 2-cyano-3-thiophen-3-ylpropanoate, can be achieved through several methods. Some common synthetic routes include:
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
Methyl 2-cyano-3-thiophen-3-ylpropanoate undergoes various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.
Common reagents and conditions used in these reactions include sulfurizing agents like phosphorus pentasulfide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes .
Scientific Research Applications
Methyl 2-cyano-3-thiophen-3-ylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3-thiophen-3-ylpropanoate involves its interaction with molecular targets and pathways. Thiophene derivatives can act as inhibitors of various enzymes and receptors, leading to their biological effects. For example, some thiophene derivatives inhibit kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Methyl 2-cyano-3-thiophen-3-ylpropanoate can be compared with other similar compounds, such as:
Methyl 2-cyano-3-phenylpropanoate: This compound has a phenyl group instead of a thiophene ring.
Methyl 2-cyano-3-(1H-pyrrol-2-yl)propanoate: This compound has a pyrrole ring instead of a thiophene ring.
Methyl 2-cyano-3-(furan-2-yl)propanoate: This compound has a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its thiophene ring, which imparts specific chemical and biological properties that are different from those of its analogs.
Properties
CAS No. |
115787-70-7 |
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Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
methyl 2-cyano-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C9H9NO2S/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h2-3,6,8H,4H2,1H3 |
InChI Key |
QFNZQTWYLKLEJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CSC=C1)C#N |
Origin of Product |
United States |
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